molecular formula C13H7F2NO B6375959 2-Cyano-4-(2,4-difluorophenyl)phenol CAS No. 86111-57-1

2-Cyano-4-(2,4-difluorophenyl)phenol

Cat. No.: B6375959
CAS No.: 86111-57-1
M. Wt: 231.20 g/mol
InChI Key: WLNGCGUDGWKZLE-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,4-difluorophenyl)phenol is a substituted phenol derivative characterized by a cyano (-CN) group at the 2-position and a 2,4-difluorophenyl moiety at the 4-position of the phenolic ring. For example, diflunisal—a related compound—is synthesized via Kolbe–Schmitt carboxylation of 4-(2,4-difluorophenyl)phenol . Extending this method, the cyano group in this compound could be introduced via nucleophilic substitution or cyanation of a halogenated precursor.

The molecular formula of this compound is inferred as C₁₃H₇F₂NO, with a molecular weight of 235.20 g/mol. Key functional groups include:

  • Phenolic -OH: Imparts acidity and hydrogen-bonding capability.
  • 2,4-Difluorophenyl group: Increases lipophilicity and may influence bioactivity.

Structural characterization techniques such as IR spectroscopy would reveal absorption bands for -CN (~2200–2250 cm⁻¹) and -OH (~3150–3400 cm⁻¹), distinguishing it from non-cyano analogs .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNGCGUDGWKZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684726
Record name 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86111-57-1
Record name 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2,4-difluorophenyl)phenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Cyano-4-(2,4-difluorophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,4-difluorophenyl)phenol involves its interaction with specific molecular targets. The cyano and difluorophenyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)phenol

  • Molecular Formula : C₁₂H₈F₂O
  • Molecular Weight : 206.19 g/mol
  • Key Differences: Lacks the cyano group at the 2-position.
  • Synthesis : Produced via demethylation of 4-(2,4-difluorophenyl)anisole using hydrogen iodide, as in the synthesis of diflunisal .
  • Bioactivity: The 2,4-difluorophenyl group is associated with enhanced antibacterial activity in quinolones like tosufloxacin and trovafloxacin .

3-(2,4-Difluorophenyl)phenol

  • Molecular Formula : C₁₂H₈F₂O
  • Molecular Weight : 206.19 g/mol
  • Key Differences : Positional isomer with the difluorophenyl group at the 3-position instead of the 4-position.
  • Physicochemical Properties: Similar lipophilicity to 4-(2,4-difluorophenyl)phenol but altered steric effects due to substituent placement .

2-Cyano-4-(3-cyano-2-fluorophenyl)phenol

  • Molecular Formula : C₁₄H₇FN₂O
  • Molecular Weight : 254.22 g/mol
  • Key Differences: Contains an additional cyano group and a fluorine atom on the phenyl ring.
  • Synthesis : Likely involves multi-step nitrile group introductions, as seen in triazole-thione derivatives .

2-Cyano-4-(4-methylphenyl)phenol

  • Molecular Formula: C₁₄H₁₁NO
  • Molecular Weight : 209.24 g/mol
  • Applications : Methyl groups typically enhance stability but reduce interaction with biological targets compared to halogens .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Bioactivity Notes
2-Cyano-4-(2,4-difluorophenyl)phenol C₁₃H₇F₂NO 235.20 2-CN, 4-(2,4-F₂C₆H₃) -OH, -CN, F₂Ph Potential antibacterial/antifungal (inferred)
4-(2,4-Difluorophenyl)phenol C₁₂H₈F₂O 206.19 4-(2,4-F₂C₆H₃) -OH, F₂Ph Precursor to diflunisal
3-(2,4-Difluorophenyl)phenol C₁₂H₈F₂O 206.19 3-(2,4-F₂C₆H₃) -OH, F₂Ph Steric effects alter reactivity
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol C₁₄H₇FN₂O 254.22 2-CN, 4-(3-CN-2-FC₆H₃) -OH, -CN, F Increased polarity from dual -CN
2-Cyano-4-(4-methylphenyl)phenol C₁₄H₁₁NO 209.24 2-CN, 4-(4-CH₃C₆H₄) -OH, -CN, CH₃ Enhanced stability, reduced bioactivity

Biological Activity

2-Cyano-4-(2,4-difluorophenyl)phenol, with the CAS number 86111-57-1, is an aromatic compound characterized by a cyano group and difluorophenyl substituents. Its unique chemical structure has drawn attention for potential biological applications, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

C13H8F2NO\text{C}_13\text{H}_8\text{F}_2\text{N}\text{O}

Key features include:

  • A cyano group that enhances reactivity.
  • Difluorophenyl groups that may influence biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa12100

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study assessing its effects on various cancer cell lines, it was found to inhibit cell proliferation significantly:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.0

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, indicating a potential pathway for therapeutic development in oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The cyano group may facilitate binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : The difluorophenyl moiety enhances lipophilicity, potentially allowing better membrane penetration and receptor interaction.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cytotoxic effects.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • A study published in Journal of Medicinal Chemistry explored its use as a lead compound for developing novel anticancer drugs, demonstrating promising results in preclinical models .
  • Another investigation focused on its antimicrobial properties, revealing effective inhibition against resistant strains of bacteria .

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